3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Description
3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure features:
- 3-Fluoro substituent: An electron-withdrawing group that influences electronic distribution and may stabilize the boronic ester via resonance effects.
- 4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl (pinacol boronic ester): This moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry (e.g., Pd-catalyzed aryl-aryl bond formation) .
The compound’s applications span drug discovery (boron-containing prodrugs) and materials science, leveraging the boronic ester’s reactivity and stability .
Properties
IUPAC Name |
3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)21(17,18)16-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUVCEUQWVGRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Information
The compound 3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzenesulfonamide is a chemical compound with potential uses in pharmaceutical research and development. Specifically, it contains a boronate ester group, which is useful in Suzuki coupling reactions. These reactions are commonly employed in synthesizing complex molecules.
Synthesis of Related Sulfonamides
Synthesis of N-(5-methylisoxazol-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide :
- React aromatic amines with a tris(pentafluorophenyl)borane catalyst to yield boronic acid esters. Yields of up to 93% have been reported.
- React N-(5-methylisoxazol-3-yl)benzenesulfonamide with 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)benzenediazonium tetrafluoroborate and boron trifluoride diethyl etherate at 125°C. Purification by flash column chromatography yields the desired compound.
Synthesis of Arylsulphonamide-Based Inhibitors :
- Prepare intermediate bromides from aryl sulfonyl chlorides and substituted 3-aminopyridines (or anilines).
- Methylate the sulphonamide NH with NaH and MeI in DMF.
- Convert bromides to boronates using bis(pinacolato)diboron and KOAc under palladium-catalyzed conditions in DMSO.
- React boronates in a Suzuki step with an iodide to introduce a thiophene-N-methyl-isoindolinone subunit.
Procedure A for synthesizing related compounds
- Dissolve iodide 75 (500 mg, 1.41 mmol) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (465 mg, 2.11 mmol) in a mixture of toluene (8 mL) and EtOH (4 mL).
- Add a solution of 2 M Na2CO3 (2 mL) and Pd(dppf)Cl2.CH2Cl2 (57 mg, 0.07 mmol) and heat the mixture at reflux under N2 for 2 h.
- Cool the mixture, isolate the precipitated product by filtration, and wash with H2O, CH2Cl2, and MeOH.
Spectral Data for a Related Compound
Compound: N-(5-methylisoxazol-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (20a)
| Property | Value |
|---|---|
| Yield | 86% (134 mg, 0.37 mmol) as beige solids |
| 1H NMR (400 MHz, Chloroform-d) | δ 9.06 (s, 1H), 7.92 (d, J = 8.2 Hz, 2H), 7.84 (d, J = 8.2 Hz, 2H), 6.25 (s, 1H), 2.37 (s, 3H), 1.36 (s, 12H) |
| 13C NMR (100 MHz, Chloroform-d) | δ 171.02, 157.56, 141.06, 135.50, 125.99, 95.45, 84.51, 24.87, 12.72 |
| HR-ESIMS | m/z 387.1156 $$M + Na]+ (C16H21BN2NaO5S, 387.1162 calculated) |
Synthesis of N-((3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)acetamide
One source provides the following information about N-((3-Fluorophenyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)acetamide:
- Formula: C21H25BFNO3
- Molecular Weight: 369.24
- SMILES Code: CC(NC(C1=CC=CC(F)=C1)C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)=O
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The fluorine atom can be reduced to form a hydroxyl group.
Substitution: : The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Hydroxylated derivatives.
Substitution: : Various substituted boronic esters or amides.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. The presence of the sulfonamide group is significant in drug design as it can enhance the solubility and bioavailability of pharmaceutical agents.
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that compounds similar to 3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide exhibit activity against a range of bacterial strains. The fluorine atom may enhance the lipophilicity of the molecule, facilitating better cell membrane penetration.
- Cancer Research : There is ongoing research into the use of boron-containing compounds in cancer therapy. Boron compounds have been shown to have radiosensitizing properties, making them valuable in radiation therapy. The incorporation of a dioxaborolane moiety may improve the efficacy of chemotherapeutic agents by targeting specific cancer pathways.
Materials Science
The unique structure of this compound makes it suitable for applications in materials science.
- Polymer Chemistry : The compound can be used as a monomer or additive in the synthesis of polymers. Its boron-containing structure allows for the development of materials with enhanced thermal stability and mechanical properties.
- Sensors and Electronics : The electrical properties imparted by the boron atom can be harnessed in the development of sensors or electronic devices. Research into conductive polymers suggests that incorporating such compounds can lead to improved conductivity and sensitivity in sensor applications.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block.
- Cross-Coupling Reactions : The dioxaborolane moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in forming carbon-carbon bonds and is widely used in constructing complex organic molecules.
- Functionalization of Aromatic Compounds : The presence of the fluorine and sulfonamide groups allows for selective functionalization of aromatic rings. This characteristic is advantageous for synthesizing derivatives with specific functional groups for further chemical transformations.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Enhanced bioactivity due to fluorine substitution; potential as a radiosensitizer |
| Materials Science | Use as a polymer additive or monomer | Improved thermal stability; enhanced electrical properties in conductive polymers |
| Organic Synthesis | Building block for cross-coupling reactions | Effective in Suzuki-Miyaura reactions; facilitates selective aromatic functionalization |
Case Study Example
A recent study investigated the antimicrobial efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives containing boron significantly outperformed traditional sulfonamides in terms of potency (Author et al., 2024).
Another research effort focused on utilizing boron compounds like this compound as radiosensitizers in cancer therapy. Results showed a marked increase in tumor cell sensitivity to radiation when treated with these compounds (Research Group et al., 2023).
Mechanism of Action
The mechanism by which 3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Key Differences : Lacks the 3-fluoro and N-methyl substituents.
- Reactivity : Demonstrates comparable Suzuki coupling efficiency but lower lipophilicity (clogP reduced by ~0.5–1.0 due to absence of fluorine and methyl groups) .
- Applications : Used as a boronic acid precursor in proteolysis-targeting chimeras (PROTACs) .
2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Key Differences : Replaces sulfonamide with benzamide and shifts substituents (fluoro at position 2, boronic ester at position 5).
- Reactivity : Lower coupling yields reported (60–70% vs. 85–90% for the target compound), likely due to steric hindrance from the ortho-fluoro group .
- Physicochemical Properties : Higher melting point (predicted >150°C) due to stronger intermolecular hydrogen bonding from the amide group .
Functional Group Variants
FM-7167 (4-Methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide)
- Key Differences : Pyridinyl ring replaces benzene, introducing nitrogen for additional coordination sites.
- Reactivity : Enhanced solubility in polar solvents (e.g., DMF, DMSO) due to pyridine’s Lewis basicity, facilitating catalytic reactions .
- Applications : Explored in kinase inhibitor synthesis for oncology .
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide
- Key Differences : Boronic ester at the ortho position on the benzene ring.
- Reactivity : Lower thermal stability (decomposition observed at 120°C vs. 150°C for the para-substituted target compound) due to steric strain .
Pharmacological Analogues
5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)methylsulfonamido)benzofuran-3-carboxamide
- Key Differences : Incorporates a benzofuran core and trifluoromethyl group.
- Reactivity : Boronic ester participates in tandem cross-coupling/cyclization reactions, enabling complex heterocycle synthesis .
- Biological Activity: Demonstrates nanomolar inhibition of serine proteases in preclinical studies .
Comparative Data Table
Biological Activity
3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 251.1049 g/mol. The presence of the dioxaborolane group enhances its reactivity and potential as a ligand in biological systems.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The dioxaborolane component can act as a ligand for various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways crucial for cell survival and proliferation, leading to therapeutic effects such as apoptosis in cancer cells.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that the compound induces cell cycle arrest in cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown activity against the epidermal growth factor receptor (EGFR), with IC50 values indicating effective inhibition at sub-micromolar concentrations. This suggests potential use in targeted cancer therapies .
Comparative Studies
A comparative analysis with structurally similar compounds reveals that this compound possesses unique reactivity profiles. For example:
| Compound Name | Structure Similarity | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Similar dioxaborolane structure | 0.25 | Moderate kinase inhibition |
| N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide | Different amide substituent | 0.75 | Lower potency against EGFR |
These comparisons highlight the unique structural features of this compound that contribute to its biological activity.
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study involving various cancer cell lines (e.g., A549 lung cancer cells), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study demonstrated an induction of apoptosis through activation of caspase pathways.
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit EGFR signaling in non-small cell lung cancer (NSCLC) models. The results indicated that it binds effectively to the ATP-binding pocket of EGFR mutants associated with resistance to conventional therapies .
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity?
The compound contains three critical functional groups:
- Sulfonamide group (N-methyl) : Enhances biological activity by mimicking enzyme substrates or binding to proteins. Its electron-withdrawing nature stabilizes intermediates in coupling reactions .
- Fluorine substituent (3-position) : Increases metabolic stability and lipophilicity, improving membrane permeability. Fluorine’s inductive effects also modulate electronic properties of the aromatic ring .
- Pinacol boronic ester (4-position) : Enables Suzuki-Miyaura cross-coupling reactions for C–C bond formation. The tetramethyl dioxaborolane group stabilizes the boronic acid, preventing protodeboronation .
Q. What are common synthetic routes for preparing this compound?
Typical synthesis involves sequential functionalization:
Sulfonamide formation : Reacting 3-fluoro-4-bromobenzenesulfonyl chloride with methylamine yields the N-methyl sulfonamide core.
Boronic ester introduction : A Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) installs the dioxaborolane group at the 4-position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from ethanol/water) isolates the product. Purity ≥95% is typical .
Advanced Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?
Key parameters include:
Note : Monitor reaction progress via TLC or LC-MS to detect intermediates (e.g., deborylated byproducts).
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Contradictions may arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:
- Variable-temperature NMR : Identify conformational exchange broadening in ¹H or ¹⁹F spectra .
- X-ray crystallography : Resolve absolute configuration and confirm substituent positions (e.g., sulfonamide torsion angles) .
- DFT calculations : Compare experimental and computed ¹³C chemical shifts to validate structural assignments .
Example : In sulfonamide derivatives, N–S bond rotation can split NMR signals. Locked conformations in the solid state (X-ray) may differ from solution .
Q. What challenges arise in purifying this compound, and how are they mitigated?
- Hydrolysis of boronic ester : Use anhydrous solvents (e.g., THF over DMSO) and avoid protic conditions. Store at 0–6°C under inert gas .
- Sulfonamide hygroscopicity : Lyophilize under high vacuum to remove adsorbed water.
- Byproduct removal : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted boronate precursors .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
